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Compound of Interest

Compound Name: 2-Hexanol, 6-chloro-

Cat. No.: B8799766 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the computational

modeling of 2-Hexanol, 6-chloro-, a chiral alcohol with potential applications as a building

block in pharmaceutical synthesis. Given the limited publicly available experimental data on this

specific compound, this guide outlines a robust computational approach to predict its

physicochemical properties, toxicological profile, and potential biological interactions. The

methodologies described herein are intended to accelerate research and development efforts

by enabling early-stage in silico assessment, thereby reducing the reliance on resource-

intensive experimental studies. This document details a workflow combining Density Functional

Theory (DFT) for the calculation of molecular properties and Quantitative Structure-Activity

Relationship (QSAR) modeling for toxicity prediction. Furthermore, a hypothetical signaling

pathway is proposed for investigating the compound's potential neurological effects, based on

the known mechanisms of similar chlorinated and short-chain alcohols. Detailed protocols for

both computational and relevant experimental procedures are provided to ensure

reproducibility and facilitate adoption by researchers in the field.

Physicochemical and Toxicological Profile
A thorough understanding of a compound's physicochemical and toxicological properties is

fundamental to its development and application. Due to the sparse experimental data for 2-
Hexanol, 6-chloro-, computational predictions and data from structurally related compounds

are invaluable.
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Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of (R)-2-
Hexanol, 6-chloro-.

Property Value Source

Molecular Formula C6H13ClO PubChem[1]

Molecular Weight 136.62 g/mol PubChem[1]

IUPAC Name (2R)-6-chlorohexan-2-ol PubChem[1]

CAS Number 154885-33-3 PubChem[1]

Computed XLogP3 1.6 PubChem[1]

Polar Surface Area 20.2 Å² PubChem[1]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 4 PubChem

Toxicological Summary
Toxicological data for 2-Hexanol, 6-chloro- is largely incomplete. The available information,

primarily from safety data sheets and aggregated GHS classifications, suggests it is an irritant.

For a more comprehensive assessment, data from related compounds like 2-hexanol and other

chlorinated solvents are considered.
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Endpoint Finding Source

Acute Oral Toxicity No data available Cleanchem Laboratories[2]

Acute Dermal Toxicity No data available Cleanchem Laboratories[2]

Acute Inhalation Toxicity No data available Cleanchem Laboratories[2]

Skin Corrosion/Irritation No data available Cleanchem Laboratories[2]

Serious Eye Damage/Irritation
Causes serious eye irritation

(GHS Category 2)
PubChem[1]

Carcinogenicity No data available Cleanchem Laboratories[2]

Mutagenicity No data available Cleanchem Laboratories[2]

Neurotoxicity (Inferred)

Chlorinated solvents and

short-chain alcohols are known

to be central nervous system

depressants.[3][4]

Computational Modeling Workflow
A multi-faceted computational approach is proposed to characterize 2-Hexanol, 6-chloro-. This

workflow integrates quantum mechanical calculations for accurate molecular property

prediction with QSAR modeling for toxicological endpoint estimation.

A flowchart of the proposed computational modeling workflow.

Potential Biological Signaling Pathway
Based on the known neurotoxic effects of chlorinated solvents and short-chain alcohols, a

hypothetical signaling pathway for investigation is proposed.[3] These compounds often act by

altering the balance of excitatory and inhibitory neurotransmission and can disrupt cell

membrane integrity.[1][3]

Hypothesized signaling pathway for 2-Hexanol, 6-chloro-.

Experimental Protocols
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Synthesis and Purification of (R)-2-Hexanol, 6-chloro-
This protocol is based on the stereoselective reduction of the precursor 6-chloro-2-hexanone.

Objective: To synthesize (R)-2-Hexanol, 6-chloro- with high enantiomeric excess.

Materials:

6-chloro-2-hexanone

Chiral catalyst (e.g., Ru-based catalyst with a chiral diamine ligand)

Hydrogen source (H2 gas)

Anhydrous solvent (e.g., isopropanol)

Standard glassware for inert atmosphere reactions

Purification apparatus (e.g., column chromatography system with silica gel)

Analytical instruments (Chiral HPLC, NMR, Mass Spectrometry)

Methodology:

Reaction Setup: A dry reaction vessel is charged with 6-chloro-2-hexanone and the

anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

Catalyst Addition: The chiral ruthenium catalyst is added to the mixture. The catalyst loading

is typically in the range of 0.01 to 1 mol%.

Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the

desired pressure (typically 1-10 atm). The reaction is stirred vigorously at a controlled

temperature (e.g., 25-50 °C).

Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical

technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Workup: Upon completion, the reaction mixture is carefully depressurized. The solvent is

removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-Hexanol, 6-
chloro-.

Characterization: The final product's identity and purity are confirmed using NMR (1H and

13C) and Mass Spectrometry.

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is

determined by Chiral High-Performance Liquid Chromatography (HPLC).

Computational Protocol: DFT and QSAR
Objective: To predict the physicochemical and toxicological properties of 2-Hexanol, 6-chloro-.

Software:

Quantum chemistry package (e.g., Gaussian, ORCA)

Molecular visualization software (e.g., GaussView, Avogadro)

QSAR modeling software or libraries (e.g., RDKit, PaDEL-Descriptor, Scikit-learn)

Methodology: Part A - DFT Calculations

Structure Preparation: The 3D structure of 2-Hexanol, 6-chloro- is generated and pre-

optimized using a molecular mechanics force field (e.g., UFF).

Geometry Optimization: A full geometry optimization is performed using Density Functional

Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style

basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to

accurately describe the electronic structure.[2]

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the

same level of theory to confirm that the structure corresponds to a true minimum on the

potential energy surface (no imaginary frequencies). This calculation also yields

thermodynamic properties.
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Property Calculation: From the optimized structure, various electronic properties are

calculated, including:

Electrostatic potential (ESP) maps to identify regions of electrophilic and nucleophilic

character.

Dipole moment.

Frontier molecular orbitals (HOMO-LUMO) to assess chemical reactivity.

Bond Dissociation Enthalpies (BDE) to predict metabolic stability.[2]

Methodology: Part B - QSAR Modeling for Toxicity

Dataset Curation: A dataset of structurally similar compounds (e.g., other aliphatic alcohols

and haloalkanes) with known experimental toxicity data (e.g., LD50, EC50 for irritation) is

compiled from reliable databases.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional,

topological, geometrical, and electronic) are calculated for all compounds in the dataset,

including 2-Hexanol, 6-chloro-.

Model Building: A statistical model is developed to correlate the calculated descriptors with

the experimental toxicity data. Techniques such as Multiple Linear Regression (MLR), Partial

Least Squares (PLS), or machine learning algorithms can be employed.

Model Validation: The predictive power and robustness of the QSAR model are rigorously

assessed using internal validation (e.g., cross-validation) and, ideally, external validation with

a separate test set of compounds.

Prediction: The validated QSAR model is used to predict the toxicity of 2-Hexanol, 6-
chloro-.

Conclusion
This guide outlines a comprehensive computational strategy for the characterization of 2-
Hexanol, 6-chloro-. By leveraging DFT and QSAR modeling, researchers can obtain critical

insights into its physicochemical properties, reactivity, and potential toxicity in the absence of
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extensive experimental data. The proposed workflow and hypothetical signaling pathway

provide a foundational framework for future in silico and in vitro investigations. This approach

not only accelerates the preliminary assessment of novel chemical entities but also aligns with

the principles of reducing animal testing by prioritizing computational methods in the early

stages of drug discovery and chemical safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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